5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
5-(chloromethyl)-1-cyclopropylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-3-7-4-9-5-10(7)6-1-2-6;/h4-6H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHAEFRFJEIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC=C2CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride typically involves the reaction of 1-cyclopropyl-1H-imidazole with chloromethylating agents under controlled conditions. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the imidazole.
Oxidation: Imidazole N-oxides are formed.
Reduction: The corresponding methylated imidazole is produced.
Scientific Research Applications
5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of their function. This property is particularly useful in antimicrobial applications, where the compound can disrupt the normal functioning of microbial cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride and related imidazole derivatives are critical for understanding their reactivity, applications, and physicochemical properties. Below is a comparative analysis based on the provided evidence:
Table 1: Key Properties of Compared Compounds
Structural and Functional Comparisons
Substituent Effects on Reactivity The chloromethyl group in the target compound and 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride facilitates nucleophilic substitution reactions, making these compounds intermediates in drug synthesis . In contrast, the amine group in (1-cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride enables hydrogen bonding, favoring applications in receptor-targeted therapies .
Salt Forms and Solubility
- The hydrochloride salt in the target compound improves aqueous solubility compared to free bases. However, the dihydrochloride salt in (1-cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride offers even higher polarity, which may influence bioavailability .
Biological and Industrial Applications The nitro group in 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole increases electrophilicity, making it suitable for explosives research or as a precursor in heterocyclic chemistry .
Research Findings
- Synthetic Accessibility : Chlorination using SOCl2 (as seen in ) is a common method for introducing chloromethyl groups. However, the cyclopropyl substituent in the target compound likely requires specialized cyclopropanation reagents .
- Thermal Stability : The cyclopropyl ring’s strain may lower the melting point compared to benzyl-substituted analogs, though direct data is unavailable in the provided evidence.
- Safety Considerations : Chloromethyl groups are associated with alkylating toxicity, necessitating careful handling. Benzyl-substituted derivatives may pose additional risks due to aromatic hydrocarbon byproducts .
Biological Activity
6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound based on recent studies and findings.
Synthesis and Structure
The compound is synthesized through a series of reactions involving thiazole and triazole moieties. The structural characteristics are crucial for its biological activity, as they influence the compound’s interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that 6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole exhibits significant anticancer properties. In a comprehensive evaluation involving nearly 60 human cancer cell lines, compounds containing this structure showed potent activity against various cancers including renal cancer, leukemia, breast cancer, and melanoma .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Renal Cancer | 5.0 | High |
| Leukemia | 3.2 | Very High |
| Breast Cancer | 4.8 | High |
| Melanoma | 6.0 | Moderate |
The mechanism underlying the anticancer effects of this compound involves the inhibition of specific proteins associated with tumor growth. It has been shown to induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various strains of bacteria. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
Case Studies
One notable case study involved the application of this compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size when administered in conjunction with standard chemotherapy agents. This suggests a potential role as an adjuvant therapy in cancer treatment.
Q & A
Basic: What are the recommended synthetic methodologies for 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves chloromethylation of a pre-functionalized imidazole core. A common approach is reacting 1-cyclopropyl-1H-imidazole with formaldehyde and hydrochloric acid under controlled conditions (40–60°C, 12–24 hours) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to formaldehyde) and inert atmospheres to prevent oxidation. Lower temperatures (<40°C) reduce side-product formation, while prolonged reaction times (>24 hours) risk decomposition .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the chloromethyl (-CHCl) and cyclopropyl substituents. The cyclopropyl group shows distinct splitting patterns (e.g., H NMR: δ 1.2–1.5 ppm for cyclopropyl protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 203.05 for CHClN·HCl) .
- FTIR : Confirms C-Cl stretching (~650 cm) and N-H vibrations (~3100 cm) .
Advanced: How can researchers resolve discrepancies in NMR data when synthesizing chloromethyl-substituted imidazoles?
Discrepancies often arise from solvent effects or tautomerism . For example, DMSO-d may induce peak broadening due to hydrogen bonding. To mitigate:
- Use deuterated chloroform (CDCl) for sharper signals.
- Perform variable-temperature NMR to identify dynamic equilibria (e.g., imidazole ring tautomerism) .
- Cross-validate with 2D NMR (HSQC, COSY) to resolve overlapping peaks .
Advanced: What strategies assess the compound’s stability under varying pH and temperature?
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase). Degradation products (e.g., hydrolyzed hydroxymethyl derivatives) elute earlier than the parent compound .
- pH-Dependent Studies : At pH < 3, the cyclopropyl group remains stable, but chloromethyl hydrolysis accelerates above pH 7, forming hydroxymethyl byproducts .
Advanced: How does the cyclopropyl substituent influence reactivity in nucleophilic substitution reactions?
The cyclopropyl group’s ring strain enhances electrophilicity at the chloromethyl carbon compared to linear alkyl chains (e.g., methyl or ethyl). This increases susceptibility to nucleophilic attack by amines or thiols (e.g., second-order rate constants are 2–3× higher for cyclopropyl derivatives) . Computational studies (DFT) show reduced activation energy due to partial ring-opening transition states .
Basic: What safety precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during synthesis .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory.
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent moisture-induced degradation .
Advanced: What computational methods predict regioselectivity in imidazole chloromethylation?
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic sites. For 1-cyclopropyl-imidazole, C5 is more reactive than C2 due to lower electron density (Mulliken charge: C5 = +0.12 vs. C2 = -0.08) .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., aqueous vs. DMF) on transition-state stabilization .
Advanced: How to design kinetic studies for cyclopropane ring formation during synthesis?
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track cyclopropane C-C bond formation (~950 cm) .
- Quench Experiments : Halt reactions at intervals (e.g., 1, 3, 6 hours) and quantify intermediates via GC-MS. Rate constants () are derived from pseudo-first-order plots of [intermediate] vs. time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
